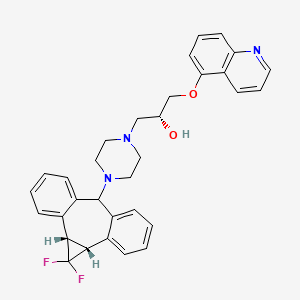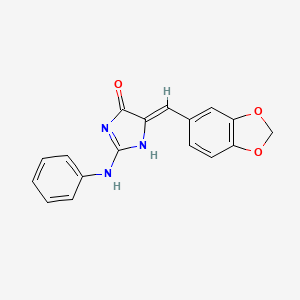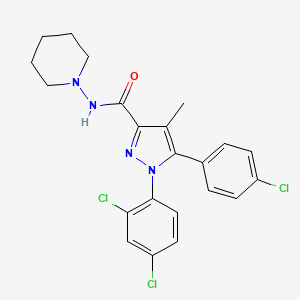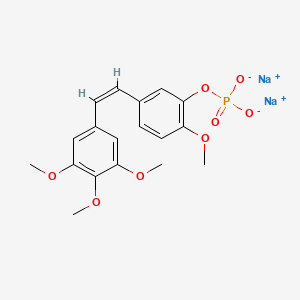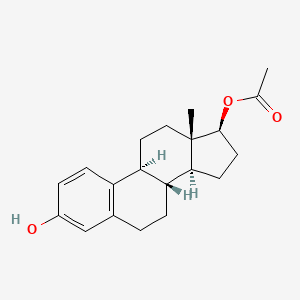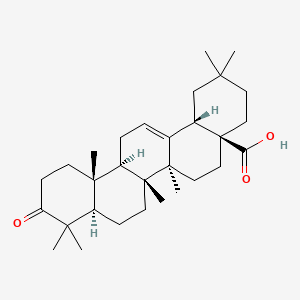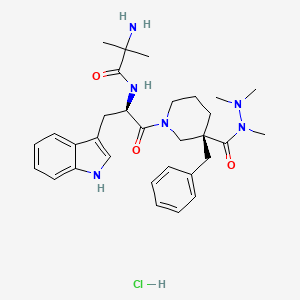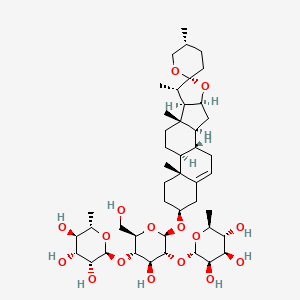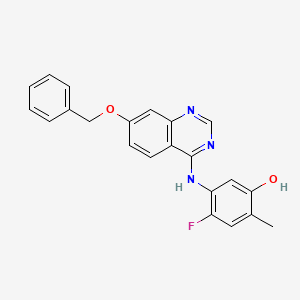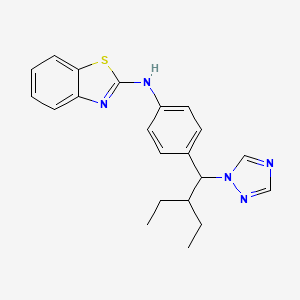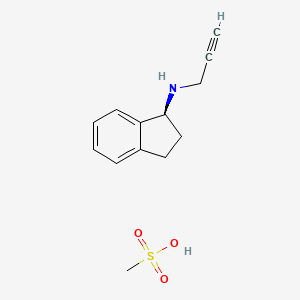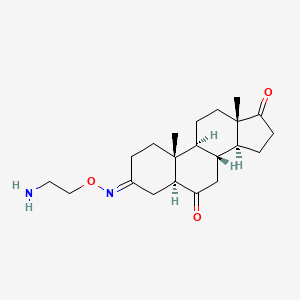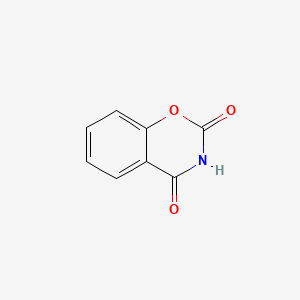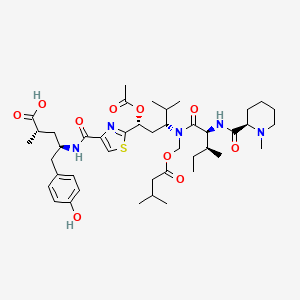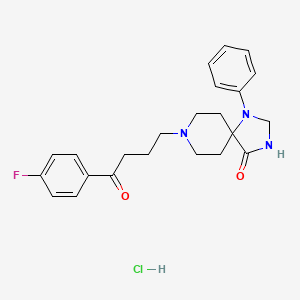
Spiperone hydrochloride
Übersicht
Beschreibung
Spiperone hydrochloride, also known as Spiroperidol hydrochloride, is a typical antipsychotic and research chemical belonging to the butyrophenone chemical class . It is licensed for clinical use in Japan as a treatment for schizophrenia . Spiperone is a dopamine antagonist that binds dopamine and serotonin receptors .
Molecular Structure Analysis
The empirical formula of Spiperone hydrochloride is C23H26FN3O2· HCl . It has a molecular weight of 431.93 .Physical And Chemical Properties Analysis
Spiperone hydrochloride has a molecular weight of 431.93 .Wissenschaftliche Forschungsanwendungen
1. Colorectal Cancer Therapy
- Application Summary: Spiperone, a licensed drug for the treatment of schizophrenia, has been found to induce apoptosis in colorectal cancer (CRC) cells . It reduces the clonogenic potential of stem-like CRC cells and induces cell cycle arrest and apoptosis in both differentiated and CRC stem cells .
- Methods of Application: The human differentiated HCT116, SW620, HCT8, and MDA-MB-231 cell lines were used for the study . The cytotoxicity of spiperone in CRC cells is mediated by phospholipase C activation, intracellular calcium homeostasis dysregulation, and irreversible endoplasmic reticulum stress induction .
- Results: The study revealed that spiperone’s cytotoxicity results in lipid metabolism alteration and Golgi apparatus damage .
2. Pulmonary Endothelium Regeneration
- Application Summary: Spiperone has been found to stimulate regeneration in the pulmonary endothelium damaged by cigarette smoke and lipopolysaccharide . It increased the number of capillaries and the expression of the CD31 in the alveolar tissue .
- Methods of Application: The study assessed the potential of spiperone to mediate regeneration of pulmonary endothelium in a model of pulmonary emphysema induced by cigarette smoke extract (CSE) and lipopolysaccharide (LPS) in female C57BL/6 mice .
- Results: Spiperone prevented alveolar wall destruction, reduced the area of emphysema, and positively influenced mobilization and migration of endothelial progenitor cells into the lung .
3. Anti-Inflammatory Response
- Application Summary: Spiperone has been found to attenuate the inflammatory response in BV-2 microglia cells . It markedly decreased the production of tumor necrosis factor-alpha .
- Methods of Application: The study involved assessing the effect of spiperone on the expression of inducible nitric oxide synthase and proinflammatory cytokines such as interleukin-1β and tumor necrosis factor-alpha at mRNA levels in BV-2 microglia cells .
- Results: The study found that spiperone attenuated the expression of these inflammatory markers .
4. Drug Repurposing for Colorectal Cancer
- Application Summary: Spiperone, a licensed drug for the treatment of schizophrenia, has been found to induce apoptosis in colorectal cancer (CRC) cells . It reduces the clonogenic potential of stem-like CRC cells and induces cell cycle arrest and apoptosis in both differentiated and CRC stem cells .
- Methods of Application: The human differentiated HCT116, SW620, HCT8, and MDA-MB-231 cell lines were used for the study . The cytotoxicity of spiperone in CRC cells is mediated by phospholipase C activation, intracellular calcium homeostasis dysregulation, and irreversible endoplasmic reticulum stress induction .
- Results: The study revealed that spiperone’s cytotoxicity results in lipid metabolism alteration and Golgi apparatus damage .
5. Regeneration in Pulmonary Endothelium
- Application Summary: Spiperone has been found to stimulate regeneration in the pulmonary endothelium damaged by cigarette smoke and lipopolysaccharide . It increased the number of capillaries and the expression of the CD31 in the alveolar tissue .
- Methods of Application: The study assessed the potential of spiperone to mediate regeneration of pulmonary endothelium in a model of pulmonary emphysema induced by cigarette smoke extract (CSE) and lipopolysaccharide (LPS) in female C57BL/6 mice .
- Results: Spiperone prevented alveolar wall destruction, reduced the area of emphysema, and positively influenced mobilization and migration of endothelial progenitor cells into the lung .
6. Mesenchymal Stem Cells in Bleomycin-Damaged Lungs
- Application Summary: Spiperone has been found to increase the number of mesenchymal stem cells (MSC) in the lungs of mice with pneumofibrosis .
- Methods of Application: The study involved assessing the effect of spiperone on the number of MSC in the lungs of mice with pneumofibrosis induced by bleomycin .
- Results: The study found that spiperone increased the number of MSC in the lungs of mice with pneumofibrosis by 51% .
4. Drug Repurposing for Colorectal Cancer
- Application Summary: Spiperone, a licensed drug for the treatment of schizophrenia, has been found to induce apoptosis in colorectal cancer (CRC) cells . It reduces the clonogenic potential of stem-like CRC cells and induces cell cycle arrest and apoptosis, in both differentiated and CRC stem cells .
- Methods of Application: The human differentiated HCT116, SW620, HCT8, and MDA-MB-231 cell lines were used for the study . The cytotoxicity of spiperone in CRC cells is mediated by phospholipase C activation, intracellular calcium homeostasis dysregulation, and irreversible endoplasmic reticulum stress induction .
- Results: The study revealed that spiperone’s cytotoxicity results in lipid metabolism alteration and Golgi apparatus damage .
5. Regeneration in Pulmonary Endothelium
- Application Summary: Spiperone has been found to stimulate regeneration in the pulmonary endothelium damaged by cigarette smoke and lipopolysaccharide . It increased the number of capillaries and the expression of the CD31 in the alveolar tissue .
- Methods of Application: The study assessed the potential of spiperone to mediate regeneration of pulmonary endothelium in a model of pulmonary emphysema induced by cigarette smoke extract (CSE) and lipopolysaccharide (LPS) in female C57BL/6 mice .
- Results: Spiperone prevented alveolar wall destruction, reduced the area of emphysema, and positively influenced mobilization and migration of endothelial progenitor cells into the lung .
6. Mesenchymal Stem Cells in Bleomycin-Damaged Lungs
- Application Summary: Spiperone has been found to increase the number of mesenchymal stem cells (MSC) in the lungs of mice with pneumofibrosis .
- Methods of Application: The study involved assessing the effect of spiperone on the number of MSC in the lungs of mice with pneumofibrosis induced by bleomycin .
- Results: The study found that spiperone increased the number of MSC in the lungs of mice with pneumofibrosis by 51% .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O2.ClH/c24-19-10-8-18(9-11-19)21(28)7-4-14-26-15-12-23(13-16-26)22(29)25-17-27(23)20-5-2-1-3-6-20;/h1-3,5-6,8-11H,4,7,12-17H2,(H,25,29);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUIKMLCZZMOBLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCCC(=O)C4=CC=C(C=C4)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClFN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40873371 | |
| Record name | Spiperone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40873371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Spiperone hydrochloride | |
CAS RN |
2022-29-9 | |
| Record name | Spiperone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40873371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



